molecular formula C18H15N5O2S B3000650 (E)-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one CAS No. 303793-41-1

(E)-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Cat. No.: B3000650
CAS No.: 303793-41-1
M. Wt: 365.41
InChI Key: FPVOTARLUFVLOW-CAPFRKAQSA-N
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Description

(E)-4-(2-(6-Methoxybenzo[d]thiazol-2-yl)hydrazono)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a chemical hybrid incorporating two pharmacologically significant moieties: a 1H-pyrazol-5(4H)-one and a 6-methoxybenzo[d]thiazole. The pyrazole nucleus is a recognized privileged scaffold in medicinal chemistry, known to exhibit a wide spectrum of biological activities including anti-microbial, anti-inflammatory, anti-cancer, and anti-viral effects . Similarly, benzo[d]thiazole derivatives have been extensively investigated and are found in compounds with substantial research potential, particularly as antimicrobial and antitumor agents . The integration of these structures via a hydrazone linker group is a strategy employed in drug discovery to develop novel molecular entities. This linker can enhance molecular interactions with biological targets and improve selectivity. The specific presence of the methoxy group on the benzothiazole ring may influence the compound's electronic properties and binding affinity. Researchers may find this compound valuable for screening in projects related to infectious diseases, given that structurally related 2-(1,3-diphenyl-1H-pyrazol-4-yl)benzo[d]thiazole derivatives have demonstrated significant antimicrobial activity against various bacterial strains and fungi . Furthermore, its potential application in inflammation research is supported by the fact that various pyrazole derivatives have been developed as potent anti-inflammatory agents, with some interacting selectively with the cyclooxygenase-2 (COX-2) enzyme active site . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c1-11-16(17(24)23(22-11)12-6-4-3-5-7-12)20-21-18-19-14-9-8-13(25-2)10-15(14)26-18/h3-10,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETZDXAQEFUQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a derivative of benzothiazole and pyrazole, which are known for their diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 6-methoxybenzo[d]thiazole with hydrazine derivatives, followed by subsequent modifications to introduce the pyrazole moiety. The synthetic route may include:

  • Formation of the hydrazone : Reaction of 6-methoxybenzo[d]thiazole with appropriate aldehydes.
  • Cyclization : Formation of the pyrazole ring through cyclization reactions involving 1,3-dicarbonyl compounds.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to This compound demonstrate effectiveness against various bacterial and fungal strains. For instance:

Microorganism Activity Reference
Escherichia coliInhibited at low concentrations
Staphylococcus aureusSignificant antibacterial effect
Candida albicansEffective antifungal activity

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have reported cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (µM) Reference
Hep-210.5
Caco-215.0

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapy.

Case Studies

Several case studies highlight the biological efficacy of pyrazole derivatives:

  • Study on Antimicrobial Properties :
    • A study demonstrated that a related pyrazole derivative exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of bacterial cell walls and interference with metabolic pathways .
  • Anticancer Evaluation :
    • Another investigation focused on the anticancer properties of benzothiazole derivatives, revealing that modifications in the structure significantly enhanced cytotoxicity against specific cancer types . The study emphasized the role of electron-donating groups in increasing potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazolone-Hydrazone Cores

Key structural analogs include:

Compound Name Molecular Formula Substituents Melting Point (°C) Yield (%) Rf Value Biological Activity Reference
(E)-4-(2-(6-Methoxybenzo[d]thiazol-2-yl)hydrazono)-3-methyl-1-phenyl-pyrazol-5(4H)-one (Target) C₁₈H₁₅N₅O₂S 6-Methoxybenzothiazole, phenyl, methyl N/A N/A N/A Not reported in evidence
4-(2-(2-Methoxyphenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one (4g) C₁₁H₁₂N₄O₂ 2-Methoxyphenyl 169–171 69.47 0.88 Not reported
4-(2-(4-Methoxyphenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one (4h) C₁₁H₁₂N₄O₂ 4-Methoxyphenyl 176–178 63.74 0.67 Not reported
(Z)-4-[2-(3,4-Difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one C₁₀H₈F₂N₄O 3,4-Difluorophenyl N/A N/A N/A Anti-inflammatory, antiproliferative
THPA6: 1-(4-Chlorophenyl)-4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methyl-pyrazol-5(4H)-one C₂₀H₁₆ClN₅O₂S 4-Chlorophenyl, 4-methoxyphenylthiazole N/A N/A N/A Potent analgesic, anti-inflammatory

Key Observations:

  • Substituent Effects: The target compound’s 6-methoxybenzothiazole group introduces steric bulk and electron-donating effects compared to simpler methoxyphenyl analogs (4g, 4h). This likely enhances π-π stacking and solubility, which are critical for biological interactions .
  • Bioactivity: THPA6 (), which shares a thiazole-hydrazone-pyrazolone scaffold, exhibits notable analgesic activity. This suggests that the target compound’s benzothiazole moiety could similarly enhance bioactivity compared to non-thiazole derivatives .
  • Synthetic Efficiency: Yields for 4g (69.47%) and 4h (63.74%) indicate moderate synthetic accessibility for hydrazone-linked pyrazolones. The target compound’s synthesis may require optimized conditions due to its larger benzothiazole substituent .

Comparison of Spectroscopic Properties

  • IR Spectroscopy: Analogs like 4g and 4h show N-H stretches at ~3411 cm⁻¹ and C-H stretches at ~2955 cm⁻¹ . The target compound would exhibit additional peaks from the benzothiazole ring (C-S stretch ~650 cm⁻¹) and methoxy group (C-O stretch ~1250 cm⁻¹).
  • Elemental Analysis: For (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-pyrazol-5(4H)-one, calculated C (50.42%) and N (23.52%) closely match experimental values (C: 50.35%, N: 23.59%), indicating high purity . Similar precision is expected for the target compound.

Crystallographic and Computational Insights

  • Crystallography: references a related benzothiazole-pyrazolone compound, resolved using SHELX . The methoxy group in the target compound may influence crystal packing via hydrogen bonding (e.g., O–H···N/S interactions) .

Q & A

Q. What are the recommended methods for synthesizing this hydrazone-containing pyrazolone derivative?

Methodological Answer: The compound can be synthesized via a hydrazone condensation reaction between 6-methoxybenzo[d]thiazol-2-carbohydrazide and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one under reflux in ethanol. Critical parameters include pH control (weakly acidic conditions) and reaction time (2–4 hours). Post-synthesis purification involves recrystallization from a DMF/EtOH (1:1) mixture to isolate the (E)-isomer .

Key Data:

ParameterCondition
SolventEthanol
Time2–4 hours
PurificationDMF/EtOH (1:1)

Q. How can the stereochemical configuration (E/Z) of the hydrazone moiety be confirmed?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous determination of the (E)-configuration. Alternative methods include NOESY NMR to assess spatial proximity between the benzo[d]thiazole methoxy group and pyrazole phenyl substituents. SCXRD data should achieve an R-factor < 0.05 and a mean C–C bond length deviation of ≤0.004 Å for reliability .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the hydrazone NH (δ 10–12 ppm), pyrazole C=O (δ 160–165 ppm), and benzo[d]thiazole protons (δ 6.5–8.0 ppm).
  • FTIR : Confirm the C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹).
  • Elemental Analysis (CHNS) : Validate empirical formula consistency (e.g., %C deviation < 0.3%) .

Example CHNS Data:

ElementCalculated (%)Observed (%)
C62.3462.28
H4.124.09
N15.6715.60

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity in this compound class?

Methodological Answer:

  • Substituent Modulation : Replace the 6-methoxy group on the benzo[d]thiazole with electron-withdrawing groups (e.g., Cl, NO₂) to enhance antimicrobial activity.
  • Scaffold Hybridization : Introduce a triazole ring fused to the pyrazole core to improve metabolic stability.
  • Biological Screening : Use MIC assays against S. aureus and E. coli to quantify potency shifts. Prior studies show pyrazole derivatives with 3-methyl groups exhibit 2–4x higher anti-inflammatory activity than unsubstituted analogs .

Q. What computational strategies are effective for predicting binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with the COX-2 (PDB: 5KIR) or fungal CYP51 (PDB: 4UYL) active sites.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability (RMSD < 2.0 Å).
  • Pharmacophore Mapping : Align the hydrazone moiety with catalytic residues (e.g., Tyr385 in COX-2) to prioritize synthetic analogs .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Control Experiments : Replicate assays under standardized conditions (e.g., Mueller-Hinton broth for antimicrobial tests).
  • Meta-Analysis : Compare data across studies using the same cell lines (e.g., HeLa vs. MCF-7 discrepancies). For example, pyrazole derivatives show IC₅₀ variability (±20%) due to assay endpoint differences (MTT vs. resazurin) .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05).

Experimental Design Considerations

Q. What are critical factors in designing kinetic studies for hydrazone formation?

Methodological Answer:

  • Rate Monitoring : Use UV-Vis spectroscopy (λ = 320–350 nm) to track hydrazone conjugation in real time.
  • Temperature Dependence : Conduct reactions at 25°C, 40°C, and 60°C to calculate activation energy (Eₐ) via the Arrhenius equation.
  • pH Profiling : Optimize yields by testing pH 4–7 (acetate or phosphate buffers). Hydrazone formation typically peaks at pH 5.5 .

Q. How can researchers mitigate byproduct formation during synthesis?

Methodological Answer:

  • Catalyst Screening : Test p-toluenesulfonic acid (PTSA) vs. ZnCl₂ to suppress imine side products.
  • Chromatography : Use flash column chromatography (SiO₂, hexane/EtOAc gradient) to separate hydrazone isomers.
  • In Situ Monitoring : Employ TLC (Rf = 0.3–0.4 in 7:3 hexane/EtOAc) to detect intermediates early .

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